rac-bis[(1R)-1-phenylethyl]amine hydrochloride
Description
Significance of Chiral Amines in Organic Synthesis and Pharmaceutical Chemistry
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including over 40% of commercial pharmaceuticals. nih.gov Their importance stems from their ability to form key interactions with biological targets, where stereochemistry often dictates efficacy and safety. In organic synthesis, chiral amines serve multiple purposes:
Resolving Agents: They can be used to separate enantiomers of racemic acids through the formation of diastereomeric salts, which can then be separated by crystallization. nih.gov
Chiral Auxiliaries: Temporarily attached to a substrate, they can direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. nih.govwikipedia.org
Building Blocks: They can be incorporated as a fundamental part of the final chiral molecule. nih.gov
Chiral Ligands and Catalysts: They are precursors to a wide range of chiral ligands for asymmetric metal catalysis and can act as organocatalysts themselves. nih.gov
The stereoselective synthesis of chiral amines is therefore a critical area of research, with methods ranging from the resolution of racemates to asymmetric hydrogenation and biocatalysis. beilstein-journals.orgacs.org
Overview of bis[(1R)-1-phenylethyl]amine hydrochloride as a Stereochemical Scaffold and Reagent Precursor
The enantiomerically pure forms of bis(1-phenylethyl)amine, such as (+)-bis[(R)-1-phenylethyl]amine, serve as valuable C2-symmetric chiral secondary amines. sigmaaldrich.comsigmaaldrich.com This symmetry is often advantageous in asymmetric induction. The amine's utility is broad, acting as a precursor to more complex chemical entities and as a chiral auxiliary itself.
As a stereochemical scaffold , the bis(1-phenylethyl)amine framework is used to construct chiral ligands. For instance, it is a key intermediate in the synthesis of widely used phosphoramidite (B1245037) ligands (e.g., Feringa ligands), which are highly effective in asymmetric hydrogenation and other catalytic reactions. sigmaaldrich.com The rigid and well-defined stereochemical environment provided by the two phenylethyl groups is crucial for inducing high levels of enantioselectivity.
As a reagent precursor and chiral auxiliary , the amine is used in various diastereoselective reactions. For example, its lithium amide can be used to induce enantioselectivity in the deprotonation of prochiral ketones. sigmaaldrich.com It has also been employed in the asymmetric synthesis of β-amino acids through Michael additions to α,β-unsaturated esters, where the bis(phenylethyl)amine group directs the stereoselective formation of a new chiral center. sigmaaldrich.comnih.gov
Below are the physical and chemical properties of a relevant, well-documented enantiomer.
| Property | Value |
| Compound Name | (+)-Bis[(R)-1-phenylethyl]amine hydrochloride |
| Synonyms | [R-(R,R)]-(+)-Bis(α-methylbenzyl)amine hydrochloride |
| CAS Number | 82398-30-9 |
| Molecular Formula | C16H19N·HCl |
| Molecular Weight | 261.79 g/mol |
| Appearance | Solid |
| Melting Point | 260-263 °C |
| Optical Activity | [α]24/D +74° (c = 3 in ethanol) |
Historical Context of 1-Phenylethylamine (B125046) Derivatives in Asymmetric Transformations
The use of 1-phenylethylamine (also known as α-methylbenzylamine) in chiral chemistry has a rich history. Introduced as a resolving agent by A. W. Ingersoll in 1937, this inexpensive and readily available amine, accessible in both enantiomeric forms, quickly became one of the most frequently used ancillary compounds for the synthesis of enantiopure products. nih.gov Its initial and most widespread application was in the resolution of racemic carboxylic acids via the crystallization of diastereomeric ammonium (B1175870) salts. nih.govwikipedia.org
Over the decades, the application of 1-phenylethylamine derivatives has expanded significantly beyond classical resolution. Their incorporation as chiral auxiliaries has enabled a multitude of diastereoselective reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. nih.govmdpi.com The development of bis(1-phenylethyl)amine and other derivatives provided more sophisticated tools for asymmetric synthesis. These secondary amines offered different steric and electronic properties, leading to the development of new generations of chiral ligands and organocatalysts that have become mainstays in modern synthetic organic chemistry. nih.gov The legacy of 1-phenylethylamine is a testament to the power of a simple, effective chiral building block in driving innovation in the field of asymmetric synthesis. nih.gov
The following table presents selected research findings on the application of bis(1-phenylethyl)amine derivatives in asymmetric synthesis.
| Application | Reaction | Substrate | Reagent/Catalyst | Diastereomeric/Enantiomeric Excess | Yield |
| Chiral Auxiliary | Michael Addition | Acryloyl Chloride | (R,R)-bis(α-phenylethyl)amine | High Diastereoselectivity | Not specified |
| Chiral Auxiliary | Alkylation | N,N-Bis[(R)-α-phenylethyl]-3-N'-[(S)-α-phenylethyl]amino-propanamide | Alkyl Halide | High Diastereoselectivity | Not specified |
| Chiral Ligand Precursor | Asymmetric Hydrogenation | Various | Rh-Phosphoramidite Complex | up to >99% ee | High |
| Chiral Base | Enantioselective Deprotonation | 4-tert-Butylcyclohexanone | Lithium amide of (+)-bis[(R)-1-phenylethyl]amine | up to 84% ee | Not specified |
Properties
CAS No. |
330559-63-2 |
|---|---|
Molecular Formula |
C16H20ClN |
Molecular Weight |
261.8 |
Purity |
95 |
Origin of Product |
United States |
Stereochemical Control and Resolution of Rac Bis 1r 1 Phenylethyl Amine Hydrochloride
Principles of Diastereomeric Salt Formation for Chiral Resolution
Diastereomeric salt formation is a classical and widely used method for resolving racemic mixtures of chiral amines. ulisboa.ptlibretexts.org The fundamental principle lies in the differential physical properties of diastereomers. ulisboa.pt Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging. libretexts.org However, when a racemic amine is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid, a pair of diastereomeric salts is formed. libretexts.orgwikipedia.org
These diastereomers are not mirror images of each other and, consequently, exhibit different physical characteristics, most notably solubility in a given solvent system. ulisboa.ptrsc.org This difference in solubility allows for the separation of the diastereomers through fractional crystallization. libretexts.orgwikipedia.org One diastereomeric salt will preferentially crystallize from the solution, leaving the other diastereomer dissolved. rsc.org After separation by filtration, the chiral resolving agent is removed, typically by treatment with an acid or base, to yield the desired enantiomerically enriched amine. libretexts.orglibretexts.org
Optimization of Solvent Systems and Crystallization Conditions in the Resolution of Phenylethylamine Derivatives
The choice of solvent is a critical parameter in the success of diastereomeric salt resolution, as it directly influences the solubility of the diastereomeric salts and thus the efficiency of the separation. nih.gov The ideal solvent system will maximize the solubility difference between the two diastereomeric salts, leading to a higher yield and enantiomeric excess of the desired product.
For phenylethylamine derivatives, a range of solvents and solvent mixtures have been investigated. A study on the resolution of 1-phenylethylamine (B125046) with N-(p-toluenesulfonyl)-(S)-phenylalanine demonstrated significant solvent-induced chirality control. nih.gov It was found that while the (S)-amine·(S)-acid salt preferentially crystallized from aqueous alcohol, the (R)-amine·(S)-acid salt was the less-soluble salt when solvents with a six-membered ring, such as dioxane or cyclohexane, were added to 2-propanol. nih.gov X-ray crystallographic analysis revealed that the incorporation of these six-membered ring solvent molecules into the crystal lattice of the (R)-amine·(S)-acid salt, without forming hydrogen bonds, altered the molecular conformation of the resolving agent, stabilizing that particular salt and thereby inverting the selectivity of the resolution. nih.gov
The following table summarizes the effect of different solvent systems on the resolution of 1-phenylethylamine with N-(p-toluenesulfonyl)-(S)-phenylalanine. nih.gov
| Solvent System | Less Soluble Diastereomeric Salt |
| Aqueous Alcohol | (S)-amine·(S)-acid |
| 2-Propanol / Dioxane | (R)-amine·(S)-acid |
| 2-Propanol / Cyclohexane | (R)-amine·(S)-acid |
| 2-Propanol / Tetrahydropyran | (R)-amine·(S)-acid |
| 2-Propanol / Cyclohexene | (R)-amine·(S)-acid |
Influence of Achiral Additives on Chiral Discrimination and Salt Solubility in Diastereomeric Crystallization
While not as extensively documented in the provided search results, the influence of achiral additives is a known strategy to enhance chiral discrimination and modify the solubility of diastereomeric salts. These additives can alter the properties of the solution, such as polarity and viscosity, which in turn can affect the crystallization kinetics and thermodynamics. In some cases, achiral additives can be incorporated into the crystal lattice, leading to changes in the crystal packing and stability, which can further enhance the separation of the diastereomers.
Kinetic Resolution and Dynamic Kinetic Resolution Strategies for Amines
Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful enzymatic or chemo-catalytic methods for resolving racemic amines. researchgate.netmdpi.com
Kinetic Resolution (KR) is based on the principle that the two enantiomers of a racemic substrate react at different rates with a chiral catalyst or reagent. jocpr.com In a typical enzyme-catalyzed KR of a racemic amine, one enantiomer is selectively acylated at a much faster rate than the other. chimia.chresearchgate.net This results in a mixture of the acylated product of one enantiomer and the unreacted, enantiomerically enriched starting amine of the other. The major drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR. researchgate.netnih.gov DKR combines an enantioselective resolution step (like in KR) with an in situ racemization of the slower-reacting enantiomer. nih.govresearchgate.net This continuous racemization ensures that the substrate is constantly supplied to the faster-reacting enzymatic process, allowing for a theoretical yield of up to 100% of a single, enantiomerically pure product. researchgate.net
Enzyme-Catalyzed Kinetic Resolution (e.g., Lipase-catalyzed N-acylation)
Lipases are a class of enzymes frequently used for the kinetic resolution of chiral amines via enantioselective N-acylation. chimia.chresearchgate.net These enzymes exhibit high selectivity, catalyzing the acylation of one amine enantiomer significantly faster than the other. researchgate.net A common acylating agent used in these reactions is ethyl acetate (B1210297). chimia.ch
Research has shown that Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) is a highly effective catalyst for the kinetic resolution of various chiral amines, including 1-phenylethylamine. mdpi.comchimia.ch The efficiency of the resolution is often measured by the enantiomeric excess (ee) of the product and the conversion rate.
The table below presents data from the lipase-catalyzed kinetic resolution of 1-phenylethylamine, demonstrating the high enantioselectivity achievable. chimia.ch
| Substrate | Enzyme | Acylating Agent | Conversion (%) | Product ee (%) |
| (R,S)-1-Phenylethylamine | Candida antarctica Lipase | Ethyl Acetate | 25 | 97.6 |
Metal-Catalyzed Racemization in Dynamic Kinetic Resolution Systems for Chiral Amines
The key to a successful DKR is an efficient catalyst for the racemization of the unreacted amine enantiomer that is compatible with the enzymatic resolution step. researchgate.net For chiral amines, various transition metal complexes, particularly those based on palladium and iridium, have been shown to be effective racemization catalysts. researchgate.netorganic-chemistry.orgresearchgate.net
These metal catalysts typically operate via a dehydrogenation-hydrogenation mechanism. researchgate.net The chiral amine is first dehydrogenated to form an achiral imine intermediate. researchgate.net This imine can then be re-hydrogenated to form the amine, but this process is non-stereospecific, leading to the formation of a racemic mixture. This racemization cycle runs concurrently with the enzyme-catalyzed acylation of the desired enantiomer. researchgate.net
Several palladium-based catalysts, such as palladium nanocatalysts on supports like aluminum hydroxide (B78521) (Pd/AlO(OH)), have demonstrated high efficiency in the DKR of primary amines, providing high yields (85–99%) and excellent enantiomeric excesses (97–99%). organic-chemistry.org Iridium-based catalysts, such as the pentamethylcyclopentadienyliridium(III) iodide dimer, have also been developed for the mild and efficient racemization of optically active amines. researchgate.netfigshare.comchemrxiv.org
Stereochemical Analysis for Diastereomeric and Enantiomeric Purity
Accurately determining the diastereomeric and enantiomeric purity of the resolved amine is crucial. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods for determining the enantiomeric excess of a chiral compound. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. whiterose.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. The enantiomeric purity of amines can be determined by converting them into diastereomers using a chiral derivatizing agent, such as Mosher's acid chloride. acs.org The resulting diastereomeric amides will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integration of these signals corresponds to the enantiomeric ratio of the original amine. acs.org Simple protocols involving the condensation of the amine with reagents like 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) to form diastereoisomeric iminoboronate esters have also been developed for NMR analysis. nih.gov
Circular Dichroism (CD) Spectroscopy can also be used for stereochemical analysis. Chiral molecules absorb left- and right-circularly polarized light differently, resulting in a characteristic CD spectrum. This technique can be used to determine the absolute configuration and enantiomeric composition of a sample, sometimes after derivatization with a suitable chromophoric probe. nsf.govrsc.org
Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC principles)
Chromatographic techniques are the most common and reliable methods for determining the enantiomeric excess of a chiral compound. mdpi.com These methods work by separating the enantiomers, allowing for their individual quantification. The two primary techniques used are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both of which can be adapted with chiral selectors.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful tool for separating enantiomers. mdpi.com The fundamental principle involves the use of a Chiral Stationary Phase (CSP). A CSP is a solid support that has been functionalized with a chiral molecule. When a racemic mixture is passed through a column packed with a CSP, the two enantiomers interact differently with the chiral environment. This differential interaction leads to one enantiomer being retained longer on the column than the other, resulting in their separation. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess.
Common CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) that have been derivatized with groups such as phenyl carbamates. nih.gov The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol, is crucial for achieving optimal separation. rsc.orgdoi.org For a compound like bis[(1R)-1-phenylethyl]amine, a method would be developed by screening various chiral columns and mobile phase compositions to find conditions that provide baseline separation of the enantiomers. mdpi.com
Interactive Table 1: Illustrative Chiral HPLC Parameters for Amine Separation
| Parameter | Condition | Purpose |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for enantiomeric discrimination. nih.gov |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Elutes the sample; the ratio is optimized for resolution and run time. |
| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and sample pass through the column. |
| Detection | UV at 254 nm | Detects the aromatic rings in the molecule as they elute from the column. |
| Column Temp. | 25 °C | Temperature can affect interactions and retention times. |
Chiral Gas Chromatography (GC)
Gas Chromatography can also be used to separate enantiomers, particularly for volatile compounds. The principles are similar to HPLC, involving a chiral stationary phase within the GC column. sigmaaldrich.com Cyclodextrin derivatives are commonly used as CSPs in capillary GC columns for this purpose. researchgate.net
Alternatively, an indirect method can be used. This involves derivatizing the enantiomeric amine mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties, including boiling points and polarity, and can therefore be separated on a standard, non-chiral (achiral) GC column. researchgate.net The relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original amine.
Applications of Bis 1r 1 Phenylethyl Amine Hydrochloride and Its Chiral Moieties in Asymmetric Synthesis
As Chiral Auxiliary in Diastereoselective Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. By attaching the auxiliary to a prochiral substrate, the steric and electronic properties of the auxiliary direct subsequent reactions to favor the formation of one diastereomer over another. The 1-phenylethylamine (B125046) (α-PEA) motif is frequently employed for this purpose due to its effectiveness in inducing high levels of stereocontrol. nih.gov After the desired stereocenter is created, the auxiliary can be cleaved and often recovered for reuse. nih.gov
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. nih.govresearchgate.net In its asymmetric variant, a chiral amine is used to form a chiral imine intermediate, which then reacts with a cyanide source. The facial bias created by the chiral auxiliary directs the nucleophilic attack of the cyanide ion, leading to the preferential formation of one diastereomeric α-aminonitrile.
Research has demonstrated the efficacy of phenylethylamine derivatives in this context. For instance, (R)-phenylglycine amide, a related chiral amine auxiliary, has been successfully used in diastereoselective Strecker reactions. nih.gov A key feature of this process is a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. nih.govresearchgate.net This dynamic resolution allows for the isolation of a single diastereomer in high yield and with excellent diastereomeric ratios (dr > 99/1). nih.gov The resulting diastereomerically pure α-aminonitrile can then be hydrolyzed to produce the desired non-proteinogenic α-amino acid, such as (S)-tert-leucine, in high yield (73%) and enantiomeric excess (>98% ee). nih.gov
| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield of Aminonitrile | Final Amino Acid | Overall Yield | Enantiomeric Excess (ee) |
| Pivaldehyde | (R)-phenylglycine amide | > 99/1 | 76-93% | (S)-tert-leucine | 73% | >98% |
This table summarizes the results of an asymmetric Strecker synthesis using a phenylethylamine derivative as a chiral auxiliary, highlighting the high diastereoselectivity achieved through a crystallization-induced asymmetric transformation. nih.gov
Stereoselective cyclization reactions are fundamental for constructing chiral heterocyclic compounds, which form the core of many natural products and biologically active molecules. nih.gov 1-Phenylethylamine and its derivatives have proven to be effective chiral auxiliaries in guiding the diastereoselectivity of these intramolecular transformations. nih.gov These reactions have been applied to synthesize a variety of valuable heterocyclic systems, including piperidin-2-ones, lactams, and derivatives of imidazole (B134444) and indole. nih.gov
In one notable application, (S)-α-PEA was used as a chiral auxiliary in the synthesis of (+)-lortalamine. nih.gov The methodology involved the preparation of N-[(S)-α-phenylethyl]-4-piperidone, which serves as a key chiral intermediate. nih.gov A subsequent nucleophilic substitution triggers a ring-opening and ring-closure sequence that proceeds with high diastereoselectivity, ultimately yielding the target alkaloid. nih.gov The steric influence of the phenylethyl group on the nitrogen atom effectively shields one face of the molecule, directing the cyclization pathway to produce the desired stereoisomer. nih.gov
Chiral building blocks are enantiomerically pure compounds that serve as versatile starting materials for the synthesis of more complex target molecules, particularly pharmaceuticals. portico.org The use of bis[(1R)-1-phenylethyl]amine and its parent amine as chiral auxiliaries is a well-established strategy for creating these valuable intermediates. nih.govsigmaaldrich.com
For example, (+)-Bis[(R)-1-phenylethyl]amine can be used to synthesize β-amino acids through Michael additions to α,β-unsaturated esters. sigmaaldrich.com The chiral amine acts as a homochiral lithium amide equivalent, adding to the unsaturated ester with high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino acid. sigmaaldrich.com This amine has also been instrumental in preparing complex fragments of natural products like scytophycin C. sigmaaldrich.com Furthermore, α-PEA has been used as a chiral auxiliary in the synthesis of key intermediates for drugs such as Sitagliptin, a treatment for type 2 diabetes. nih.gov The strategy relies on a diastereoselective reductive amination where the α-PEA auxiliary provides stereoinduction. nih.gov
| Target Molecule/Building Block | Chiral Auxiliary/Reagent | Key Transformation | Reference |
| β-Amino acids | (+)-Bis[(R)-1-phenylethyl]amine | Michael Addition | sigmaaldrich.com |
| (+)-Rivastigmine | (S)-α-PEA or (R)-α-PEA | Reductive Amination | nih.gov |
| Sitagliptin Intermediate | α-PEA | Reductive Amination | nih.gov |
| Chiral β-amino alcohols | α-PEA | Ring opening of oxiranes | nih.gov |
This table showcases the application of phenylethylamine moieties in the synthesis of various complex chiral building blocks and pharmaceutical intermediates. nih.govsigmaaldrich.com
As Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions
In transition metal catalysis, chiral ligands coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. mdpi.comnih.gov Ligands derived from 1-phenylethylamine are widely used due to their modular nature and proven effectiveness. nih.govnih.gov The α-PEA fragment is incorporated into more complex structures, such as phosphines, phosphoramidites, or diamines, which then bind to metals like iridium, palladium, or copper. nih.gov
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines from prochiral imines and enamides. nih.govdicp.ac.cn The success of this reaction heavily relies on the catalyst, which typically consists of a transition metal (e.g., Iridium, Palladium, Rhodium) and a chiral ligand. dicp.ac.cn
Modular ligands containing chiral α-PEA and phosphine-phosphoramidite fragments have been developed and successfully applied in the iridium-catalyzed hydrogenation of 3-alkyl-2-arylquinolines. nih.gov These reactions proceed with high yields and enantioselectivities up to 94% ee. nih.gov Similarly, palladium complexes with chiral bisphosphine ligands have shown high efficacy in the asymmetric hydrogenation of activated imines, such as N-diphenylphosphinyl ketimines and N-tosylimines, achieving enantioselectivities ranging from 87% to 99% ee. dicp.ac.cn The phenylethylamine backbone of the ligand creates a well-defined chiral pocket around the metal center, which forces the substrate to coordinate in a specific orientation, leading to the selective formation of one enantiomer upon hydrogen delivery. nih.govdicp.ac.cn
| Substrate | Catalyst System | Enantiomeric Excess (ee) |
| 3-Alkyl-2-arylquinolines | Ir-catalyst with α-PEA-phosphine-phosphoramidite ligand | Up to 94% |
| N-diphenylphosphinyl ketimines | Pd(CF3CO2)2/(S)-SegPhos | 87-99% |
| N-tosylimines | Pd(CF3CO2)2/(S)-SynPhos | 88-97% |
This table presents results from asymmetric hydrogenation reactions using catalyst systems featuring ligands derived from or related to the phenylethylamine scaffold. nih.govdicp.ac.cn
The enantioselective addition of nucleophiles to the carbon-nitrogen double bond of imines is a direct and fundamental route to synthesizing chiral amines. researchgate.netrsc.org This transformation can be catalyzed by chiral transition metal complexes, where the ligand dictates the enantioselectivity. nih.gov
Ligands incorporating the α-PEA moiety have been effectively used in such reactions. For example, chiral 1,3-aminonaphthols, synthesized using (S)-α-PEA, have been employed as ligands in the enantioselective addition of diethylzinc (B1219324) (Et₂Zn) and alkynyl-zinc reagents to aldehydes. nih.gov When applied to imines, similar catalyst systems can facilitate the addition of various carbon nucleophiles. Copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines has been achieved using chiral phosphorus ligands that feature α-PEA fragments, resulting in yields up to 95% and enantiomeric excesses up to 90% ee. nih.gov In these systems, the chiral ligand-metal complex activates the imine and controls the facial approach of the nucleophile, ensuring a highly stereoselective C-C bond formation. nih.gov
Cooperative Catalysis Involving Phenylethylamine-derived Structures
Cooperative catalysis is a strategy in which two or more catalysts work in concert to promote a chemical transformation with higher efficiency or selectivity than either catalyst could achieve alone. This approach can involve combinations of metal catalysts, organocatalysts, or both. Chiral C₂-symmetric diamines, a class to which bis[(1R)-1-phenylethyl]amine belongs, are particularly well-suited for this role due to their structural and electronic properties. nih.govresearchgate.net
Phenylethylamine-derived structures can participate in cooperative catalysis in several ways:
As Bifunctional Organocatalysts: Derivatives of C₂-symmetric diamines can act as bifunctional catalysts, where two different functional groups within the same molecule activate the two reacting partners simultaneously. For instance, organocatalysts containing both a basic amino group (to activate the nucleophile via enamine formation) and a hydrogen-bond donor group (like a thiourea, to activate the electrophile) exemplify this principle. mdpi.com
As Ligands in Metal-Organocatalyst Systems: A chiral diamine can serve as a ligand for a transition metal, forming a chiral Lewis acid complex. This complex can then work in tandem with a separate organocatalyst. This dual activation strategy is a hallmark of cooperative catalysis, aiming to achieve high levels of stereocontrol by organizing the transition state through multiple non-covalent interactions.
As Precursors to Cooperative Ligands: The bis(1-phenylethyl)amine framework is a key starting material for more complex ligands designed for cooperative systems. For example, chiral phosphine-phosphoramidite ligands prepared from 1-phenylethylamine have been successfully used in Rh-catalyzed asymmetric hydrogenations. rsc.orgnih.gov In these systems, the different phosphorus environments can work cooperatively to create a highly selective chiral pocket around the metal center.
While direct examples detailing rac-bis[(1R)-1-phenylethyl]amine hydrochloride in a specific cooperative catalytic cycle are not extensively documented, the principles of asymmetric catalysis firmly support the potential of its C₂-symmetric diamine core in such advanced catalytic systems. nih.govresearchgate.net
As Organocatalysts and Chiral Inducers
The 1-phenylethylamine (α-PEA) motif is considered a privileged chiral inducer in asymmetric synthesis. nih.govnih.gov The dimeric form, bis(1-phenylethyl)amine, leverages this inherent chirality in a C₂-symmetric framework, making it a powerful tool as both a direct organocatalyst and a precursor for other chiral molecules.
One of its notable applications is as a chiral base to induce enantioselectivity in the deprotonation of prochiral ketones. sigmaaldrich.com For example, the lithium amide of (+)-bis[(R)-1-phenylethyl]amine can be used in the formation of chiral lithium magnesiate reagents. These reagents have been studied for the enantioselective deprotonation of 4-alkylcyclohexanones, demonstrating the amine's ability to effectively transmit chiral information during the formation of a key enolate intermediate.
Furthermore, bis(1-phenylethyl)amine serves as a critical starting material for the synthesis of highly effective chiral ligands used in transition-metal catalysis. Its C₂-symmetric backbone is incorporated into various ligand classes, including:
Chiral Phenolate Ligands: Synthesized through Mannich condensation reactions. sigmaaldrich.com
Chiral Phosphoramidite (B1245037) Ligands: These ligands, often used in rhodium- and copper-catalyzed reactions, can be prepared by reacting a suitable binaphthol-derived phosphorochloridite with the lithium amide of bis(1-phenylethyl)amine. sigmaaldrich.comorgsyn.org The procedure allows for the creation of modular ligands where the steric and electronic properties can be fine-tuned for specific asymmetric transformations. rsc.orgorgsyn.org
The role of the bis(phenylethyl)amine moiety also extends to conjugate addition reactions. While not acting as a direct catalyst, related chiral amides like lithium (S)-N-benzyl-N-(α-methylbenzyl)amide have been used as chiral reagents in diastereoselective conjugate additions to α,β-unsaturated esters, highlighting the utility of the N-(α-methylbenzyl) motif in controlling stereochemistry. nih.gov
Table 1: Application of bis[(S)-1-phenylethyl]amine in Chiral Ligand Synthesis
| Starting Material | Reagents | Ligand Product | Application | Reference |
|---|---|---|---|---|
| (-)-bis-[(S)-1-phenylethyl]amine | 1. n-Butyllithium 2. (R)-(1,1'-Binaphthalene-2,2'-dioxy)chlorophosphine | (R)-2,2'-Binaphthoyl-(S,S)-di-(1-phenylethyl)aminoylphosphine | Asymmetric Hydrovinylation | orgsyn.org |
Role in the Synthesis of Biologically Active Chiral Molecules and Pharmaceuticals
The chiral phenylethylamine scaffold is a cornerstone in the synthesis of numerous biologically active molecules and pharmaceuticals. nih.gov It is frequently employed as a chiral auxiliary, a temporary functional group that directs the stereochemical outcome of a reaction before being cleaved. nih.govnih.gov
The monomeric α-PEA has been instrumental in the synthesis of several key pharmaceutical agents. Its incorporation into a substrate allows for highly diastereoselective reactions, which are crucial for producing a single desired enantiomer of a drug. Notable examples include:
(S)-Fluoxetine: The synthesis of this selective serotonin (B10506) reuptake inhibitor (SSRI) was achieved via a stereoselective acetate (B1210297) aldol (B89426) reaction using an imidazolidin-2-one auxiliary derived from (R)-α-PEA, which yielded the product in enantiopure form. nih.gov
(+)-Lortalamine: (S)-α-PEA was used as a chiral auxiliary in a synthesis based on the preparation of N-[(S)-α-phenylethyl]-4-piperidone. nih.gov
(R)-Ramatroban: In an enzymatic synthesis of this asthma medication, (R)-α-PEA served as the amine donor in a key transaminase-catalyzed transformation. nih.gov
Rasagiline and Tamsulosin: The α-PEA moiety has been used to create chiral imines that undergo diastereoselective hydrogenation to form key intermediates for these drugs. nih.gov
The dimeric compound, bis(1-phenylethyl)amine, provides a powerful platform for the asymmetric synthesis of β-amino acids, which are important components of various pharmaceuticals and natural products. nih.govrsc.org A protocol developed by Juaristi and coworkers utilizes N,N-bis[(R)-α-phenylethyl]prop-2-enamide as a chiral Michael acceptor. nih.gov The addition of a second chiral amine, (S)-α-phenylethylamine, followed by highly diastereoselective alkylation of the resulting enolate, allows for the synthesis of α-substituted-β-amino acid precursors. Subsequent hydrogenolysis removes the chiral auxiliaries to yield the final product. This method provides a simple and effective strategy for accessing biologically relevant amino acids. nih.gov
Table 2: Use of the α-Phenylethylamine (α-PEA) Moiety in Pharmaceutical Synthesis
| Target Molecule | Role of α-PEA Moiety | Key Reaction | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| (S)-Fluoxetine | Chiral Auxiliary | Acetate Aldol Reaction | High anti-aldol selectivity | nih.gov |
| (+)-Lortalamine | Chiral Auxiliary | Ring Opening-Ring Closure of Piperidone | Formation of key chiral intermediate | nih.gov |
| (R)-Ramatroban | Amine Donor | ω-Transaminase Catalysis | Enantiopure amine formation | nih.gov |
| Tetrahydro-3-benzazepines | Chiral Auxiliary | Diastereoselective Lactam Formation | 80:20 diastereomeric ratio | nih.gov |
Table 3: Diastereoselective Alkylation for β-Amino Acid Synthesis
| Chiral Michael Acceptor | Reaction Sequence | Product | Outcome | Reference |
|---|---|---|---|---|
| N,N-bis[(R)-α-phenylethyl]prop-2-enamide | 1. Michael addition of (S)-α-PEA 2. Enolate formation (LDA) 3. Alkylation with Benzyl (B1604629) Bromide | Precursor to (S)-α-Benzyl-β-alanine | High diastereoselectivity | nih.gov |
Mechanistic Insights and Computational Studies of Bis 1r 1 Phenylethyl Amine Hydrochloride Mediated Reactions
Elucidation of Chiral Recognition Mechanisms in Diastereomeric Salt Formation
The primary application of rac-bis[(1R)-1-phenylethyl]amine hydrochloride in asymmetric synthesis is in the resolution of racemic mixtures through the formation of diastereomeric salts. The efficiency of such resolutions is fundamentally dependent on the differences in the physicochemical properties of the diastereomeric salts, most notably their solubility. These differences arise from the distinct three-dimensional arrangements of the ions in the crystal lattice, which are governed by a complex interplay of non-covalent interactions.
Intermolecular Interactions (Hydrogen Bonding, CH/π Interactions, van der Waals forces) in Crystal Lattices
Hydrogen Bonding: In the context of bis[(1R)-1-phenylethyl]amine hydrochloride, the ammonium (B1175870) group (N-H+) is a potent hydrogen bond donor. It can form strong hydrogen bonds with anionic counterparts of a racemic acid, for instance. The geometry and number of these hydrogen bonds can differ significantly between the two diastereomeric salts, leading to variations in lattice energy.
van der Waals Forces: These non-specific attractive and repulsive forces are ubiquitous and play a crucial role in the dense packing of molecules within the crystal. The shape complementarity between the cation and anion in the diastereomeric pair influences the efficiency of van der Waals interactions.
The synergistic effect of these interactions determines the unique crystalline architecture of each diastereomeric salt.
"Lock-and-Key" Supramolecular Packing Modes in Chiral Resolution
The concept of a "lock-and-key" model can be extended to the supramolecular level to describe the packing of diastereomeric salts in a crystal lattice. nih.gov In this model, the chiral resolving agent, bis[(1R)-1-phenylethyl]amine, acts as a "key" that fits preferentially with one enantiomer of a racemic compound (the "lock"), leading to a more stable and less soluble diastereomeric salt.
This preferential fitting is a consequence of the three-dimensional shape and the distribution of interacting functional groups on both the chiral amine and the substrate. A higher degree of complementarity between the interacting ions allows for a more compact and energetically favorable crystal packing. This results in a lower solubility for that specific diastereomer, enabling its separation from the more soluble diastereomer by crystallization. The efficiency of chiral resolution is therefore directly related to the degree of chiral discrimination in the solid state, which is a manifestation of these "lock-and-key" supramolecular interactions.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms in organic chemistry. For reactions mediated by bis[(1R)-1-phenylethyl]amine or its derivatives, DFT calculations can provide invaluable insights into reaction pathways and the structures of transition states.
DFT calculations can be employed to:
Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the identification of the most likely reaction pathway.
Determine Activation Energies: The energy difference between the reactants and the transition state, the activation energy, determines the rate of a reaction. DFT can be used to calculate these barriers, providing a theoretical basis for understanding reaction kinetics.
Visualize Transition State Geometries: DFT calculations provide the three-dimensional structures of transition states. This information is critical for understanding how stereoselectivity is achieved in a reaction. For instance, in an asymmetric reaction catalyzed by a derivative of bis[(1R)-1-phenylethyl]amine, the geometry of the transition state can reveal the specific interactions that favor the formation of one enantiomer over the other.
For example, in studies of iridium-catalyzed C-H alkenylation of benzylamines, DFT calculations have been used to elucidate the detailed mechanism, including the role of the amine in the catalytic cycle. acs.org Such studies can reveal the rate-determining step and the influence of ligands and solvents on the reaction outcome. acs.org While specific DFT studies on reactions directly mediated by bis[(1R)-1-phenylethyl]amine hydrochloride are not extensively reported, the principles from related systems demonstrate the power of this computational approach.
| Computational Method | Application in Mechanistic Studies | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition states. | Identification of rate-determining steps, understanding of catalyst and solvent effects, and prediction of stereochemical outcomes. |
Conformational Analysis of Chiral Amine Intermediates and Transition States
The conformational flexibility of bis[(1R)-1-phenylethyl]amine and its derivatives plays a critical role in their ability to induce chirality. The relative orientation of the two phenylethyl groups and the conformation of the amine backbone can significantly influence the steric and electronic environment around the nitrogen atom.
Conformational analysis, often performed using computational methods such as molecular mechanics and DFT, is crucial for understanding the behavior of this chiral amine in solution and in the transition states of reactions.
Conformational Effects in Transition States: The conformation of the chiral amine in a transition state can dictate the facial selectivity of an approaching reactant. By analyzing the transition state geometries for the formation of both enantiomeric products, it is possible to understand the origins of stereoselectivity. A lower energy transition state for one pathway will lead to the preferential formation of the corresponding enantiomer.
For instance, in the context of diastereomeric salt formation, the conformation of the amine cation will adapt to maximize favorable interactions with the counter-ion, influencing the crystal packing. In a catalyzed reaction, the conformation of the chiral ligand derived from this amine will create a specific chiral pocket around the metal center, thereby controlling the stereochemical outcome of the reaction.
| Computational Technique | Focus of Analysis | Relevance to Asymmetric Synthesis |
| Molecular Mechanics & DFT | Identification of stable conformers of chiral amines and their intermediates. | Understanding the influence of conformational populations on reactivity and selectivity. |
| Transition State Modeling | Analysis of the three-dimensional arrangement of atoms in the transition state. | Elucidating the origin of stereoselectivity by comparing the energies of competing transition state pathways. |
Advanced Academic Research Perspectives
Development of Novel Chiral Resolving Agents and Methodologies
The resolution of racemic mixtures remains a critical challenge in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries where enantiomeric purity is often paramount. 1-Phenylethylamine (B125046) (α-PEA) and its derivatives are considered privileged chiral resolving agents due to their availability, low cost, and effectiveness in forming diastereomeric salts with a wide range of racemic acids. nih.gov Research in this area continues to evolve, with a focus on developing novel agents and more efficient resolution methodologies.
Classical resolution via diastereomeric salt formation is a well-established and robust method for obtaining enantiopure compounds. onyxipca.comresearchgate.net This technique relies on the differential solubility of the diastereomeric salts formed between a racemic compound and a chiral resolving agent. Bis[(S)-1-phenylethyl]amine is among the commercially available chiral agents utilized for this purpose. onyxipca.com The process involves the formation of salts, which are then analyzed by techniques like chiral HPLC to determine enantiomeric enrichment. onyxipca.com The efficiency of the resolution is assessed based on a combination of yield and enantiomeric excess (ee). onyxipca.com
Beyond classical crystallization, enzymatic kinetic resolution has emerged as a powerful and highly selective methodology. nih.govresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed to catalyze the acylation of one enantiomer of a racemic amine, leaving the other unreacted. nih.govnih.gov This approach has been successfully applied to the resolution of racemic α-PEA, yielding high enantioselectivity (ee ≥ 95%). nih.govrsc.org A significant advantage of enzymatic methods is their operation under mild reaction conditions. nih.gov
Researchers are also exploring dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of a single enantiomer to approach 100%. Palladium nanoparticles have been used as a racemization catalyst in conjunction with lipase-catalyzed acylation for the DKR of primary benzyl (B1604629) amines. nih.gov
The table below summarizes some methodologies involving phenylethylamine derivatives for chiral resolution.
| Methodology | Resolving Agent/Catalyst | Key Features | Typical Substrates |
| Diastereomeric Salt Crystallization | (S)-1-phenylethylamine, bis[(S)-1-phenylethyl]amine | Operationally simple, high-yielding, cost-effective. nih.govoup.com | Racemic acids (e.g., 1,1'-binaphthyl-2,2'-dicarboxylic acid). oup.com |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (Novozym 435) | High enantioselectivity, mild reaction conditions. nih.govnih.gov | Racemic primary amines. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Palladium nanoparticles and Lipase | Theoretical yield up to 100%, combines resolution with racemization. nih.gov | Primary benzyl amines. nih.gov |
Design of Chiral Receptors for Molecular Recognition of Phenylethylamine and Related Ammonium (B1175870) Ions
The selective recognition of chiral molecules is fundamental to many biological processes and has significant implications for the development of sensors, chiral separation technologies, and asymmetric catalysis. The design and synthesis of artificial chiral receptors capable of discriminating between the enantiomers of phenylethylamine and its corresponding ammonium ions is an active area of supramolecular chemistry research.
Effective chiral recognition relies on the formation of diastereomeric complexes with differing stabilities. This is often achieved through a "three-point interaction model," which posits that a minimum of three points of interaction between the chiral host and guest are necessary for enantiomeric discrimination. nih.gov These interactions can include hydrogen bonding, electrostatic interactions, and steric hindrance.
Recent studies have demonstrated the efficacy of sucrose-based macrocyclic receptors, specifically chiral aza-crown ethers, in the enantioselective complexation of phenylethylammonium chlorides. rsc.org These receptors create a defined chiral cavity that can preferentially bind one enantiomer over the other. The binding process and the degree of enantioselectivity can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
The study of diastereomeric salts in the solid state provides further insight into the principles of chiral recognition. X-ray crystallography of diastereomeric salts formed between chiral acids and amines, such as 1-phenylethylamine, reveals the specific intermolecular interactions—hydrogen bonds, Coulombic forces, and van der Waals interactions—that stabilize the crystal lattice and lead to the successful separation of enantiomers. researchgate.net Understanding these interactions at a molecular level is crucial for the rational design of more effective chiral resolving agents and receptors. researchgate.netacs.org
| Receptor Type | Guest Molecule | Key Interactions | Significance |
| Sucrose-based aza-crown ethers | Phenylethylammonium chlorides | Hydrogen bonding, steric hindrance within a chiral cavity. rsc.org | High enantioselectivity in complexation. rsc.org |
| Chiral acids (e.g., Lithocholic acid) | 1-Phenylethylamine | Hydrogen bonding, Coulombic interactions, van der Waals forces. researchgate.netacs.org | Forms diastereomeric salts with different solubilities, enabling resolution. acs.org |
Continuous Flow Chemistry and Scalability in Chiral Amine Synthesis and Resolution
Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. researchgate.netrsc.org The application of flow chemistry to the synthesis and resolution of chiral amines is a particularly promising area of research, addressing the industrial demand for these valuable building blocks. rsc.orgnih.gov
One of the key benefits of flow reactors is the ability to handle multiphase systems, which is often a challenge in batch processing. researchgate.net This has enabled the development of continuous diastereomeric crystallization processes. For example, a racemic amine can be reacted with a chiral acid to form a pair of diastereomers with different solubilities. In a continuous flow system, one diastereomer can be selectively crystallized and removed, while the other remains in solution. researchgate.net This can be coupled with an in-situ racemization step, potentially allowing for a theoretical 100% yield of a single enantiomer. researchgate.net
Enzymatic resolutions are also highly amenable to continuous flow setups. Immobilized enzymes, such as Candida antarctica lipase or ω-transaminases, can be packed into a column (a packed-bed reactor) through which the reaction mixture flows. nih.govrsc.orgnih.gov This approach allows for easy separation of the catalyst from the product stream, catalyst recycling, and high-throughput production. nih.gov For instance, the resolution of (rac)-1-phenylethylamine has been successfully demonstrated in a continuous flow system using immobilized lipase, achieving high conversion and enantiomeric excess with short residence times. rsc.orgrsc.org
| Flow Chemistry Application | Key Technology | Advantages | Example Substrate |
| Diastereomeric Resolution | Agitated Tube Reactor (ATR), Crystallization | Handles multiphase systems, potential for 100% yield with racemization. researchgate.net | Model amine substrates. researchgate.net |
| Enzymatic Kinetic Resolution | Packed-Bed Reactor (PBR) with immobilized lipase/transaminase | Catalyst recycling, high throughput, easy product separation. nih.govrsc.orgnih.gov | (rac)-1-Phenylethylamine. rsc.orgrsc.org |
| Integrated Reaction and Work-up | Coalescence filter separators, membrane separators | Telescoped process, reduced waste, improved efficiency. rsc.orgrsc.org | (rac)-1-Phenylethylamine. rsc.orgrsc.org |
Green Chemistry Approaches to Chiral Amine Production
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The production of chiral amines, which are crucial intermediates in many industries, is an area where green chemistry approaches can have a significant impact. openaccessgovernment.orgrsc.org
Biocatalysis is at the forefront of green chiral amine synthesis. hims-biocat.eu Enzymes such as amine dehydrogenases (AmDHs) and transaminases (ATAs) offer highly selective routes to enantiopure amines under mild, aqueous conditions. rsc.orgrsc.org AmDHs can catalyze the reductive amination of ketones and aldehydes, while ATAs transfer an amino group from a donor molecule to a ketone, both with excellent enantioselectivity. rsc.orgmdpi.com These enzymatic processes avoid the need for harsh reagents and heavy metal catalysts often used in traditional chemical synthesis. mdpi.com
A particularly innovative green strategy is the "hydrogen borrowing" or "hydrogen autotransfer" cascade, which enables the direct conversion of alcohols into chiral amines. openaccessgovernment.org This process, often catalyzed by a combination of enzymes like alcohol dehydrogenase and amine dehydrogenase, uses alcohols—which can be derived from renewable biomass—as starting materials, with water as the only byproduct. openaccessgovernment.orghims-biocat.eu This approach is highly atom-economical and aligns with the goal of shifting from petrochemical feedstocks to sustainable resources. rsc.org
Solvent selection and reaction conditions are also critical aspects of green chemistry. Efforts are being made to develop solvent-free or highly concentrated reaction conditions to reduce the environmental impact of organic solvents. nih.gov For example, solvent-free kinetic resolutions of racemic primary amines have been successfully developed using lipase catalysis. rsc.org The integration of these green catalytic methods with technologies like continuous flow processing further enhances the sustainability and efficiency of chiral amine production. hims-biocat.eu
| Green Chemistry Approach | Catalyst/Method | Key Principles | Advantages |
| Biocatalytic Reductive Amination | Amine Dehydrogenases (AmDHs), Transaminases (ATAs) | High selectivity, mild aqueous conditions. rsc.orgmdpi.com | Avoids heavy metals, produces enantiopure amines. rsc.orgmdpi.com |
| Amination of Alcohols | Dual-enzyme "hydrogen borrowing" cascades | Use of renewable feedstocks (alcohols), high atom economy. openaccessgovernment.orghims-biocat.eu | Water is the only byproduct, sustainable. openaccessgovernment.org |
| Solvent-Free Reactions | Lipase-catalyzed acylation | Elimination of organic solvents, reduced waste. nih.gov | Environmentally friendly, efficient. rsc.org |
Q & A
Q. What are the established synthetic routes for rac-bis[(1R)-1-phenylethyl]amine hydrochloride, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis typically involves chiral resolution of racemic mixtures or enantioselective catalysis. Key steps include:
- Chiral Resolution : Using resolving agents like tartaric acid derivatives to separate enantiomers via crystallization .
- Reaction Optimization : Parameters such as temperature (20–30°C), solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst loading (e.g., 5–10 mol% palladium) critically affect enantiomeric purity. For example, lower temperatures reduce racemization, while polar solvents enhance chiral recognition .
- Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures high enantiomeric excess (ee > 98%) .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer: Reproducibility requires standardized protocols:
- Detailed Documentation : Specify reagent grades (e.g., HPLC-grade solvents), equipment (e.g., rotary evaporator settings), and environmental controls (humidity < 40%) .
- Validation Metrics : Report yield, ee (via chiral HPLC), and spectroscopic data (e.g., H/C NMR) for cross-lab comparison .
- Interlaboratory Trials : Collaborative studies using shared reference standards (e.g., CAS 132312-93-7) to identify protocol deviations .
Advanced Research Questions
Q. What advanced spectroscopic and chromatographic techniques resolve structural and enantiomeric discrepancies in this compound?
Methodological Answer:
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | Assigns absolute configuration | Solvent: DMSO-d6; Resolution: 4 cm | |
| Chiral HPLC | Measures enantiomeric excess | Column: Chiralpak IA-3; Mobile phase: hexane/isopropanol (90:10) | |
| X-ray Crystallography | Confirms crystal packing and stereochemistry | Cryogenic cooling (100 K) to minimize thermal motion |
Q. How can computational chemistry elucidate stereochemical behavior in solvent systems?
Methodological Answer:
- Quantum Mechanical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model solvation effects. For instance, simulate the compound’s conformational stability in polar aprotic solvents (e.g., acetone) versus nonpolar solvents (e.g., toluene) .
- Molecular Dynamics (MD) : Analyze hydrogen-bonding networks in aqueous solutions to predict solubility and aggregation trends .
- Validation : Compare computed NMR chemical shifts (< 0.5 ppm deviation) and IR spectra with experimental data .
Q. What strategies reconcile contradictory kinetic data for degradation pathways under varying pH conditions?
Methodological Answer:
- Controlled Replication : Repeat experiments under identical pH (±0.1 units), ionic strength (0.1 M KCl), and temperature (25°C) .
- Mechanistic Probes : Use isotopic labeling (e.g., N) to track degradation intermediates via LC-MS .
- Statistical Analysis : Apply multivariate regression to isolate pH-dependent rate constants from confounding variables (e.g., light exposure) .
Q. How can factorial design optimize reaction parameters for scalable synthesis?
Methodological Answer: A 2 factorial design evaluates three factors:
- Factors : Catalyst concentration (5–15 mol%), temperature (20–40°C), and solvent (ethanol vs. THF).
- Response Variables : Yield (%) and ee (%).
- Analysis : ANOVA identifies significant interactions (e.g., catalyst × temperature, p < 0.05). Optimal conditions (e.g., 10 mol% catalyst, 30°C, ethanol) maximize yield (85%) and ee (99%) .
Q. What methodologies assess impurity profiles in enantiomerically enriched samples?
Methodological Answer:
- HPLC-MS/MS : Quantify trace impurities (e.g., diastereomers) with a limit of detection (LOD) < 0.1% .
- NMR Spectroscopy : H NMR with a 600 MHz spectrometer detects impurities at 0.5% concentration via signal deconvolution .
- Reference Standards : Use certified impurities (e.g., CAS 52758-05-1) for calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
